molecular formula C18H20N4O2S B6458968 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549024-55-5

7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6458968
CAS No.: 2549024-55-5
M. Wt: 356.4 g/mol
InChI Key: HLTMSFIWJKMIRZ-UHFFFAOYSA-N
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Description

7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

This compound acts as a potent and selective inhibitor of ALK5 . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 proteins, which are key components of the TGF-β signaling pathway .

Biochemical Pathways

The compound primarily affects the TGF-β signaling pathway . By inhibiting ALK5, it prevents the phosphorylation of Smad2/3 proteins . This inhibition disrupts the signal transduction in the TGF-β pathway, which can lead to changes in cell growth, differentiation, and other cellular processes .

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility of the compound . Solubility is a key factor in determining a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can impact its bioavailability .

Result of Action

The inhibition of the TGF-β signaling pathway by this compound can lead to various molecular and cellular effects. For instance, the topical application of a lotion containing this compound significantly inhibited Smad2 phosphorylation in mouse skin . This suggests that the compound can have a significant impact on cellular processes regulated by the TGF-β pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the specific cellular environment in which it is applied, such as the presence of other signaling molecules or the state of the target cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-methoxy-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit good enzyme inhibitory activity, particularly against ALK5 . This suggests that it may interact with this enzyme and potentially others in a manner that modulates their activity.

Cellular Effects

At the cellular level, this compound has been shown to inhibit TGF-β-induced Smad2/3 phosphorylation . This indicates that it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its inhibitory activity against ALK5 suggests that it may bind to this enzyme and prevent it from carrying out its normal function .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against ALK5, it is plausible that it could have long-term effects on cellular function, particularly if it is stable and resistant to degradation .

Properties

IUPAC Name

7-methoxy-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-24-14-2-3-15-16(10-14)20-12-22(17(15)23)11-13-4-7-21(8-5-13)18-19-6-9-25-18/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTMSFIWJKMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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